N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea
Description
N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea is a thiourea derivative characterized by a complex heterocyclic framework. Its structure includes a (3S)-piperidinyl core substituted with a 3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-pyridinyl group and a thiourea linkage to a 3-pyridinyl moiety. The compound’s stereochemistry and substituent arrangement are critical for its physicochemical and biological properties. Notably, the trifluoromethoxy and chloro substituents enhance lipophilicity and metabolic stability, while the thiourea group may facilitate hydrogen bonding interactions .
Properties
IUPAC Name |
1-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-3-yl]-3-pyridin-3-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2F3N5O2S/c24-17-11-16(35-23(26,27)28)5-6-18(17)34-19-7-9-30-21(20(19)25)33-10-2-4-15(13-33)32-22(36)31-14-3-1-8-29-12-14/h1,3,5-9,11-12,15H,2,4,10,13H2,(H2,31,32,36)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIQKTWTIMWDNS-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2Cl)OC3=C(C=C(C=C3)OC(F)(F)F)Cl)NC(=S)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=NC=CC(=C2Cl)OC3=C(C=C(C=C3)OC(F)(F)F)Cl)NC(=S)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea is a complex thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies to highlight its potential therapeutic applications.
1. Structure and Synthesis
The compound features a thiourea moiety, which is known for its ability to form hydrogen bonds and interact with biological targets. The presence of trifluoromethoxy and chloro substituents enhances its pharmacological properties, potentially increasing lipophilicity and biological activity.
2.1 Anticancer Activity
Recent studies indicate that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit the growth of various cancer cell lines:
- IC50 Values : Many thiourea derivatives show IC50 values ranging from 1.29 to 20 µM against different cancer cell lines, indicating potent anticancer activity .
- Mechanisms : These compounds may target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways .
2.2 Antimicrobial Activity
Thiourea derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial Effects : Studies have shown that compounds with similar structures can inhibit the growth of pathogenic bacteria, with some exhibiting selective activity against resistant strains .
- Antifungal Activity : Certain derivatives have demonstrated effectiveness against fungal pathogens, making them potential candidates for antifungal therapies .
2.3 Antioxidant Activity
The antioxidant properties of thiourea derivatives are noteworthy:
- Radical Scavenging : Compounds have shown significant reducing potential against ABTS and DPPH radicals, with IC50 values indicating strong antioxidant activity .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of various thiourea derivatives, one compound demonstrated an IC50 value of 1.50 µM against human leukemia cell lines. This compound's ability to overcome treatment resistance highlights the therapeutic potential of thioureas in oncology .
Case Study 2: Antimicrobial Evaluation
A series of halogenated thiourea derivatives were tested against Aedes aegypti larvae and showed promising larvicidal activity with LD50 values significantly lower than those of existing treatments. This suggests that these compounds could serve as effective insecticides in vector control strategies .
4. Data Summary
The following table summarizes key findings regarding the biological activities of this compound and related compounds.
| Activity Type | IC50/LD50 Values | Remarks |
|---|---|---|
| Anticancer | 1.29 - 20 µM | Effective against various cancer cell lines |
| Antibacterial | Varies | Selective inhibition of resistant bacterial strains |
| Antifungal | Varies | Effective against multiple fungal pathogens |
| Antioxidant | IC50 < 52 µg/mL | Strong scavenging activity against free radicals |
| Larvicidal | LD50 < 100 ppm | Promising candidate for mosquito control |
5. Conclusion
This compound represents a promising class of compounds with significant biological activities, particularly in anticancer and antimicrobial domains. Further research is warranted to explore its full therapeutic potential and mechanisms of action.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea exhibit significant anticancer properties. Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential for development as anticancer agents. For instance, the compound's ability to target specific signaling pathways involved in tumor growth is under investigation .
Glycine Transporter Inhibition
This compound has been identified as a potential inhibitor of glycine transporter 1 (GlyT1), which is implicated in several neurological disorders. By inhibiting GlyT1, the compound may enhance synaptic glycine levels, thereby improving neurotransmission and offering therapeutic benefits for conditions such as schizophrenia and spasticity .
Herbicidal Properties
This compound has shown promise as an active ingredient in herbicidal formulations. Its structural characteristics allow it to effectively target and inhibit specific plant growth processes, making it a candidate for developing selective herbicides that minimize damage to non-target crops .
Formulation Development
Innovations in crystalline forms of this compound have been explored to enhance its stability and efficacy in agricultural applications. Crystalline formulations can improve the solubility and bioavailability of the active ingredient, leading to better performance in field conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to its molecular structure can significantly influence its potency and selectivity against various targets.
| Structural Component | Modification Impact | Potential Activity |
|---|---|---|
| Trifluoromethoxy Group | Enhances lipophilicity | Improved membrane permeability |
| Chloro Substituents | Increases binding affinity to target sites | Enhanced inhibitory activity |
| Piperidine Ring | Influences receptor interaction | Potentially alters pharmacokinetics |
Pharmacological Studies
A study published in Chemical & Pharmaceutical Bulletin highlighted the synthesis of several thiourea derivatives, including the target compound, which demonstrated significant antitumor activity against human cancer cell lines . The findings suggest a promising avenue for further development into therapeutic agents.
Agricultural Trials
Field trials conducted with formulations containing this compound have shown effective weed control in various crop systems without adversely affecting crop yield. These trials provide evidence for its practical application as a selective herbicide .
Chemical Reactions Analysis
Thiourea Reactivity
The thiourea group (-NHC(S)NH-) is a key reactive center. Common transformations include:
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Hydrolysis : Under acidic or basic conditions, thiourea derivatives hydrolyze to urea or form amines. For example, thioureas treated with H₂O₂ or aqueous HCl can yield urea derivatives .
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Alkylation : Reaction with alkyl halides (e.g., MeI) in basic media generates S-alkylated intermediates. This is observed in the synthesis of carbamate derivatives .
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Coordination Chemistry : Thioureas act as ligands for transition metals (e.g., Pd, Cu), facilitating coupling reactions such as Suzuki-Miyaura .
Pyridine Ring Functionalization
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Nucleophilic Aromatic Substitution (SNAr) : Chlorine substituents on pyridine rings (e.g., at C3 and C4 positions) undergo displacement with nucleophiles (e.g., amines, alkoxides) under basic conditions. For example, 3-chloropyridine derivatives react with piperidine to form substituted amines .
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Electrophilic Substitution : The electron-deficient pyridine ring may undergo nitration or sulfonation at elevated temperatures, though this is less common due to deactivation by electron-withdrawing groups .
Piperidine Modifications
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N-Alkylation/Acylation : The tertiary amine in the piperidine ring reacts with alkyl halides or acyl chlorides. For instance, alkylation with bromochlorobutane forms quaternary ammonium salts .
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Ring-Opening Reactions : Under strong acidic conditions, piperidine rings can undergo ring-opening via protonation and nucleophilic attack .
Phenoxy Group Reactivity
The 2-chloro-4-(trifluoromethoxy)phenoxy group exhibits:
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Ether Cleavage : Treatment with HI or BF₃·Et₂O cleaves the aryl ether bond, yielding phenolic intermediates .
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Electrophilic Substitution : The trifluoromethoxy group (-OCF₃) directs electrophiles to the para position of the benzene ring, enabling halogenation or nitration .
Stability and Degradation Pathways
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Hydrolytic Degradation : The thiourea and aryl ether bonds are susceptible to hydrolysis in acidic/basic environments. For example, thiourea hydrolysis to urea occurs at pH < 3 or pH > 10 .
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Thermal Decomposition : Heating above 150°C may lead to decomposition of the trifluoromethoxy group, releasing HF or COF₂ .
Synthetic Routes (Hypothetical)
Based on analogous compounds :
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Piperidine-Pyridine Coupling :
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Step 1 : SNAr reaction between 3-chloro-4-nitropyridine and (3S)-3-aminopiperidine.
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Step 2 : Reduction of nitro group to amine (Fe/AcOH).
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Phenoxy Introduction :
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Ullmann coupling of 2-chloro-4-(trifluoromethoxy)phenol with chloropyridine intermediate (CuI, K₂CO₃).
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Thiourea Formation :
Comparison with Similar Compounds
N-((3S,4S)-4-(3,4-Difluorophenyl)Piperidin-3-yl)-2-Fluoro-4-(1-methylpyrazol-5-yl)benzamide (A6)
- Key Features : A piperidinyl core with difluorophenyl and pyrazole substituents.
- Comparison: Unlike the target compound, A6 lacks a thiourea group and instead features a benzamide linkage. The difluorophenyl group in A6 enhances electronic effects but reduces steric bulk compared to the trifluoromethoxy-phenoxy group in the target .
Patent Derivatives from EP Correction ()
- Examples : Compounds with trifluoromethylphenyl-piperazinyl groups (e.g., N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]-tetrahydro-2H-pyran-4-amin).
- Comparison: These derivatives utilize piperazine instead of piperidine, altering conformational flexibility.
Thiourea/Urea Derivatives
N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(3-propoxybenzoyl)thiourea ()
Key Data :
Property Value Molecular Weight 431.98 g/mol Density 1.271 g/cm³ Predicted pKa 8.52 - Comparison : The thiourea group is retained, but the substituents differ significantly. The target compound’s pyridinyl and trifluoromethoxy groups increase molecular weight (~550–600 g/mol estimated) and lipophilicity compared to this analogue. The higher pKa of the target (due to pyridinyl nitrogen) may enhance solubility in acidic environments .
Urea Derivatives ()
- Example : N-(5-Acetyl-4-methyl-thiazol-2-yl)-N'-{(1R,2S)-2-[(5S)-5-(3-fluoro-benzyl)-3-oxo-4-N-methyl-piperazin-1-yl-methyl]-cyclohexyl}-urea.
- Comparison : Replacement of thiourea with urea reduces hydrogen-bonding capacity. The thiazole and cyclohexyl groups introduce steric hindrance absent in the target compound .
Substituent Effects on Physicochemical Properties
Halogen and Trifluoromethoxy Substituents
- Trifluoromethoxy vs. Trifluoromethyl : The target’s trifluoromethoxy group () offers greater steric bulk and slightly higher polarity than trifluoromethyl, influencing binding affinity and metabolic stability.
- Chloro Substituents: The 3-chloro and 2-chloro positions on the pyridine and phenoxy rings enhance electron-withdrawing effects, stabilizing the molecule against nucleophilic attack .
Impact of Thiourea Linkage
Analytical Comparisons
NMR Spectroscopy ()
LC-MS/MS and Molecular Networking ()
- The target compound’s MS/MS fragmentation pattern would yield a high cosine score (>0.8) when compared to analogues with similar pyridinyl-piperidinyl frameworks. Structural differences (e.g., thiourea vs. urea) would reduce the score for more divergent compounds .
Research Implications
- Drug Design : The trifluoromethoxy and pyridinyl groups in the target compound offer a balance of lipophilicity and solubility, making it a promising lead for further optimization.
- Lumping Strategies () : Grouping this compound with analogues sharing the piperidinyl-thiourea scaffold could streamline reaction modeling and pharmacokinetic studies .
Q & A
Q. What are the recommended synthetic routes for this thiourea derivative, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis involves multi-step processes, including:
- Core Structure Formation : Construct the pyridinyl-piperidinyl backbone via nucleophilic aromatic substitution. For example, coupling 3-chloro-4-(2-chloro-4-(trifluoromethoxy)phenoxy)-2-pyridine with (3S)-piperidin-3-amine under basic conditions (e.g., triethylamine) in anhydrous THF at 60–80°C .
- Thiourea Moiety Introduction : React the intermediate with 3-pyridinyl isothiocyanate in DMF at room temperature, followed by purification via silica gel chromatography (hexane:EtOAc gradient) .
- Critical Conditions : Control moisture (use Schlenk techniques), monitor reaction progress via TLC/HPLC, and optimize stoichiometry to minimize byproducts like disubstituted thioureas.
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use , , and -NMR to confirm regiochemistry and substituent positions. For example, the trifluoromethoxy group’s -NMR signal appears as a singlet near δ -58 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] calculated for CHClFNOS).
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., (3S)-piperidinyl configuration) using single-crystal diffraction .
- HPLC Purity : Achieve ≥98% purity using a C18 column (ACN:HO + 0.1% TFA) .
Advanced Research Questions
Q. How can computational strategies predict the compound’s binding affinity and metabolic stability?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Parameterize the trifluoromethoxy group’s lipophilicity using COSMO-RS solvation models .
- Metabolic Stability Prediction : Apply machine learning (e.g., Random Forest models) trained on PubChem datasets to assess cytochrome P450-mediated degradation .
- Density Functional Theory (DFT) : Calculate electron-withdrawing effects of chloro and trifluoromethoxy groups on thiourea’s hydrogen-bonding capacity .
Q. What experimental approaches resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Conduct LC-MS/MS to measure plasma/tissue concentrations and identify metabolites (e.g., oxidative defluorination) .
- Protein Binding Assays : Use equilibrium dialysis to compare free drug levels in vitro vs. in vivo, adjusting for serum protein interference .
- Dose-Response Optimization : Perform staggered dosing in rodent models to account for nonlinear pharmacokinetics due to the compound’s high logP (~4.2) .
Q. How does stereochemistry at the (3S)-piperidinyl center influence target selectivity?
- Methodological Answer :
- Enantiomer Synthesis : Prepare (3R)- and (3S)-isomers via chiral resolution (e.g., using (R)-BINOL derivatives) .
- Biological Assays : Compare IC values against kinase panels (e.g., EGFR, VEGFR) to identify stereospecific activity. For example, (3S)-isomers may show 10-fold higher potency due to optimized hydrophobic interactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles across studies?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using nephelometry .
- Cocrystal Engineering : Improve aqueous solubility by forming salts with succinic acid or β-cyclodextrin inclusion complexes .
- Cross-Study Validation : Replicate conditions (e.g., temperature, ionic strength) from conflicting studies to isolate variables .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
